1,2,3,4-Tetrachloronaphthalene

描述

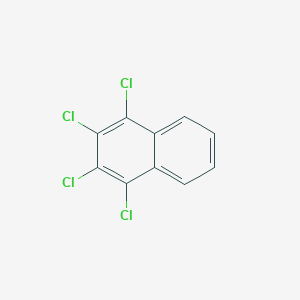

Structure

2D Structure

属性

IUPAC Name |

1,2,3,4-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQWICRLNQSPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026095 | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992), Light-brown solid; [CAMEO], COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

312-360 °C, 599-680 °F | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °C o.c., 410 °F (open cup), (oc) 410 °F | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63.5 °F (NTP, 1992), In water, 0.00426 mg/l @ 25 °C, Solubility in water: none, Insoluble | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 g/cm³, 1.59-1.65 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 9.2 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000029 [mmHg], 2.9X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, <1 mmHg | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

20020-02-4, 1335-88-2 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20020-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20020-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365DE4737Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

360 °F (NTP, 1992), 199 °C, 182 °C, 360 °F | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Routes and Formation Pathways of 1,2,3,4 Tetrachloronaphthalene

Mechanistic Investigations of Chloronaphthalene Formation

The formation of 1,2,3,4-tetrachloronaphthalene and other polychlorinated naphthalenes (PCNs) is complex, involving various pathways that range from direct industrial synthesis to unintentional formation in high-temperature environments. Research into these mechanisms is crucial for understanding the environmental distribution and sources of these compounds.

Scientific investigations have identified several key mechanisms responsible for the formation of chloronaphthalenes. These pathways are highly dependent on the precursors, reaction conditions, and presence of catalysts or radicals.

Direct Chlorination: The industrial synthesis of chloronaphthalenes typically involves the direct electrophilic chlorination of naphthalene (B1677914). This process generally yields a mixture of various isomers and congeners, including tetrachloronaphthalenes. The reaction can be catalyzed by elements like zinc. chemicalbook.com For instance, reacting naphthalene with chlorine in the presence of a zinc catalyst at temperatures of 90-95°C produces a mixture of chlorinated naphthalenes. chemicalbook.com The degree of chlorination is controlled by the ratio of chlorine to naphthalene. chemicalbook.com While effective for bulk synthesis, studies of PCNs in environmental samples, such as flue gas from municipal solid waste (MSW) combustion, indicate that direct chlorination is not the primary formation route in such thermal processes. researchgate.net The distribution of isomers formed during controlled naphthalene chlorination experiments is significantly different from that observed in combustion emissions. researchgate.net

Specific Synthetic Routes: A specific laboratory synthesis for this compound has been documented involving the reaction of trichloroethylene (B50587) with benzoyl peroxide. acs.org This demonstrates a formation pathway from chlorinated aliphatic precursors rather than from naphthalene itself.

Formation in Thermal and Combustion Processes: In high-temperature industrial and combustion processes, PCNs are often formed unintentionally. The mechanisms in these environments are complex and involve radical reactions.

Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) Mechanism: Kinetic modeling suggests that the HACA mechanism is a significant pathway for the formation of chlorinated naphthalenes in combustion-like conditions. acs.org This multi-step process involves the formation of chlorinated phenyl radicals from precursors like chlorobenzenes. These radicals then undergo successive additions of acetylene (or chlorinated acetylene) molecules, leading to ring closure and the formation of the naphthalene skeleton. acs.org Theoretical studies support this route, showing it to be energetically feasible. acs.org

Cross-Condensation of Phenoxy Radicals: Another significant pathway, particularly for lower chlorinated PCNs, is the cross-condensation of phenoxy radicals with chlorophenoxy radicals (CPRs). mdpi.com These radical precursors can be abundant in high-temperature conditions where phenols and chlorophenols are present. mdpi.com The dimerization of CPRs or their cross-condensation with phenoxy radicals can lead to the formation of chlorinated dihydroxybiphenyl intermediates, which then cyclize to form PCNs. mdpi.com The specific chlorine substitution pattern on the precursor radicals has a major effect on the resulting PCN isomer patterns. mdpi.com

Alternative Radical Mechanisms: Other proposed mechanisms include the Frenklach and Bittner-Howard routes. However, studies suggest that the Frenklach mechanism, which involves an internal hydrogen abstraction before ring closure, may not be as active for chlorinated analogues compared to their non-chlorinated counterparts. acs.org

Photochemical Formation: PCNs, including congeners like 1-chloronaphthalene (B1664548), can be formed in the atmosphere. This occurs through the photochemical reaction of naphthalene with chlorine radicals, which can be present in the environment. uva.es The photoconversion of existing PCNs under simulated sunlight can also lead to the formation of different congeners through dechlorination. researchgate.net The rate of these photochemical reactions is influenced by the number of chlorine atoms and the presence of other substances that can generate or quench reactive species. researchgate.net

The table below summarizes the key mechanistic pathways investigated for the formation of chloronaphthalenes.

| Formation Pathway | Precursors | Key Intermediates/Process | Environment/Conditions |

| Direct Chlorination | Naphthalene, Chlorine (Cl₂) | Electrophilic substitution | Industrial synthesis, often with a catalyst (e.g., zinc) at elevated temperatures (e.g., 90-95°C). chemicalbook.com |

| Specific Synthesis | Trichloroethylene, Benzoyl Peroxide | Radical-initiated reaction | Laboratory synthesis. acs.org |

| HACA Mechanism | Chlorobenzenes, Acetylene | Chlorinated phenyl radicals, acetylene addition, ring closure. acs.org | High-temperature combustion processes. acs.org |

| Cross-Condensation | Chlorophenols, Phenols | Chlorophenoxy radicals (CPRs), phenoxy radicals, chlorinated dihydroxybiphenyls. mdpi.com | High-temperature thermal and combustion processes. mdpi.com |

| Photochemical Formation | Naphthalene, Chlorine radicals | Radical addition and substitution | Atmospheric reactions initiated by sunlight. uva.es |

Environmental Occurrence and Distribution of 1,2,3,4 Tetrachloronaphthalene

Detection in Abiotic Environmental Compartmentsnih.govpops.int

Tetrachloronaphthalenes, including the 1,2,3,4- isomer, are among the predominant chlorinated naphthalene (B1677914) congeners found in the atmosphere. inchem.orgwho.int Monitoring studies have revealed their widespread distribution, with concentrations varying by location. inchem.org In the past, air near manufacturing sites showed concentrations ranging from 25 to 2,900 ng/m³. who.int More recent measurements have detected chlorinated naphthalenes at levels of up to 150 pg/m³ in semi-rural areas and between 1 and 40 pg/m³ at remote sites. inchem.orgwho.int

| Location Type | Reported Concentration Range of Chlorinated Naphthalenes | Reference |

|---|---|---|

| Vicinity of Manufacturing Sites (Historical) | 25–2,900 ng/m³ | who.int |

| Semi-rural Sites | Up to 150 pg/m³ | inchem.orgwho.int |

| Remote Sites | 1–40 pg/m³ | inchem.orgwho.int |

| Arctic Air | 1–8 pg/m³ | mhlw.go.jppops.int |

Due to their high octanol (B41247)/water partition coefficients, chlorinated naphthalenes, including 1,2,3,4-tetrachloronaphthalene, are expected to adsorb significantly onto soil and sediment. who.int This partitioning behavior means that terrestrial and sedimentary environments can act as long-term sinks for these compounds. who.int In samples collected near a former chlor-alkali plant, tri- to heptachloronaphthalenes were found to constitute over 50% of the total PCN concentrations in soil and sediments. researchgate.net The strong adsorption to soil and sediment particles reduces their mobility in these matrices but also contributes to their persistence. who.int

Presence in Biotic Matricesnih.govpops.intepa.gov

| Organism/Region | Finding | Reported Concentration | Reference |

|---|---|---|---|

| Fish (General) | Bioaccumulation of tetrachloronaphthalene occurs. | Not specified | nih.gov |

| Arctic Biota (Invertebrates and Fish) | General contamination with chlorinated naphthalenes. | 0.3 - 6 µg/kg lipid weight | mhlw.go.jppops.int |

| Arctic Biota (Individual Highs) | Observed individual high concentrations. | Up to 69 µg/kg lipid weight | mhlw.go.jp |

| Grass Shrimp | Bioconcentration of polychlorinated naphthalenes. | Bioconcentration Factor: 63 - 257 | epa.gov |

Temporal and Spatial Trends in Environmental Concentrations

The environmental concentrations of this compound, a specific isomer of tetrachloronaphthalene, are influenced by historical production patterns, usage, and its persistence in the environment. Analysis of dated environmental archives, such as sediment cores, and spatial surveys of various environmental media have provided insights into the changing levels and distribution of this compound over time.

Temporal Trends

Studies of sediment cores from industrialized regions clearly demonstrate a historical increase in polychlorinated naphthalene (PCN) concentrations, including tetrachloronaphthalenes, followed by a decline in more recent years. This trend generally mirrors the production history of technical PCN mixtures, which peaked in the mid-20th century and were phased out in many countries by the 1970s and 1980s. oaepublish.com

A detailed analysis of a dated sediment core from Lake Kitaura in Japan revealed a distinct time-dependent pattern for chloronaphthalenes (CNs). The total CN content began to rise around the 1910s, with an accelerated increase from the 1960s. The annual flux of CNs into the lake's sediments increased sharply between 1971 and 1985, reaching up to 107 pg/cm², before decreasing to 17 pg/cm² in the period of 1997-2000. researchgate.net This study highlighted a shift in the congener pattern over time, with a significant increase in the contribution of more highly chlorinated naphthalenes, including the tetrachloro- homolog group, during the peak periods. researchgate.net

Monitoring of biota has also indicated a decrease in PCN levels over time. For instance, studies of seabird eggs showed a reduction in chlorinated naphthalene concentrations between 1974 and 1987. inchem.orgwho.int

Table 1: Temporal Trend of Total Chloronaphthalene (CN) Flux in Lake Kitaura Sediment, Japan

| Time Period | Annual Flux (pg/cm²/year) |

| Before 1926 | 0.073 - 0.31 |

| 1963 - 1970 | 5.5 - 14 |

| 1971 - 1985 | 50 - 107 |

| 1997 - 2000 | 17 |

Data sourced from a study on a dated sediment core, reflecting changes in deposition over time. researchgate.net

Spatial Trends

The spatial distribution of this compound and other PCNs is widespread, with detectable levels found in air, water, sediment, and biota from industrial and urban areas to remote regions like the Arctic. pops.int This widespread distribution is attributed to their potential for long-range atmospheric transport. pops.intacs.org

In the Great Lakes region, air monitoring has shown spatial variability in PCN concentrations. A study of air over Lakes Superior and Ontario found that the sum of tetra- to octachloronaphthalene (B52695) concentrations was significantly higher over Lake Ontario (mean of 5.60 ± 2.24 pg/m³) compared to Lake Superior (mean of 1.46 ± 1.07 pg/m³). oup.com Concentrations over Lake Ontario were higher in the western part of the lake, which is more heavily populated and industrialized. oup.com The study also noted that while trichloronaphthalenes were volatilizing from Lake Ontario, tetrachloronaphthalenes were near air-water equilibrium, suggesting that net deposition could occur, particularly under the influence of urban air plumes. oup.com

In aquatic environments, sediment concentrations also reflect proximity to sources. Historically, sediment levels of up to 100 mg/kg were recorded in polluted areas, while more recent measurements show levels around 250 µg/kg in polluted sites and 0.2 µg/kg in unpolluted areas. inchem.org Studies in the Baltic Sea indicate that the atmosphere is a primary route for the long-range transport and deposition of PCNs into the marine environment. acs.org Analysis of the pelagic food web in the southern Baltic Proper identified and quantified a wide range of PCN congeners, including tetrachloronaphthalenes, in plankton, herring, and harbor porpoise. acs.org

Vegetation can also be used to assess spatial contamination patterns. A study of pine needles around Tokyo Bay, Japan, found total PCN concentrations ranging from 250 to 2,100 pg/g wet weight. pjoes.com The highest concentrations were found in samples from the innermost part of the bay, with tri- and tetrachloronaphthalenes being the dominant homolog groups. pjoes.com

Table 2: Spatial Variation of ΣPCN (Tetra- to Octa-CN) in Air over the Great Lakes

| Location | Year(s) | Mean Concentration (pg/m³) |

| Lake Superior | 1996/1997 | 1.46 ± 1.07 |

| Lake Ontario | 1998/2000 | 5.60 ± 2.24 |

Data reflects the spatial differences in atmospheric concentrations between two of the Great Lakes. oup.com

Environmental Fate and Transport Mechanisms of 1,2,3,4 Tetrachloronaphthalene

Persistence in Environmental Media

1,2,3,4-Tetrachloronaphthalene is known for its persistence in the environment, a characteristic common to many polychlorinated aromatic compounds. nih.govtandfonline.com Its chemical nature leads to long-term adverse effects if released, with a tendency to bioaccumulate in organisms such as fish. nih.gov The environmental persistence of polychlorinated naphthalenes is related to the degree of chlorination; for instance, the atmospheric half-life for tetrachloronaphthalenes is estimated to be 19 days. tandfonline.com This persistence allows for long-range transport in the atmosphere, leading to deposition into water and terrestrial environments far from the original source. tandfonline.com In aquatic systems, its low water solubility contributes to its persistence in sediment. solubilityofthings.comtandfonline.com

The molecular structure of this compound, a polyhalogenated aromatic compound, confers a high degree of stability. solubilityofthings.com Generally, aromatic halogenated organic compounds are very unreactive, and their reactivity tends to decrease as more hydrogen atoms are substituted with halogen atoms. noaa.gov This inherent stability results in significant resistance to chemical degradation. The introduction of four chlorine atoms to the naphthalene (B1677914) backbone enhances the compound's stability compared to the parent naphthalene molecule. solubilityofthings.com Information regarding its specific resistance to high-temperature thermal degradation is limited, but its chemical stability suggests it would require significant energy input for thermal decomposition.

Degradation Pathways

Despite its persistence, this compound can be degraded through several pathways, including hydrodechlorination and photodegradation. These processes involve the removal of chlorine atoms from the naphthalene ring, leading to the formation of less chlorinated and generally less toxic compounds.

Hydrodechlorination is a key degradation process for this compound, involving the removal of chlorine atoms and their replacement with hydrogen atoms. evitachem.com This can occur through both engineered catalytic processes and natural biotic reactions.

Research has demonstrated the effective degradation of this compound (also referred to as CN-27) using iron-aluminum (Fe-Al) composite oxides as catalysts at elevated temperatures (e.g., 300 °C). rsc.orgrsc.org This process involves a successive hydrodechlorination reaction, where chlorine atoms are removed one by one. rsc.orgrsc.org

The degradation proceeds through a series of intermediates, including trichloronaphthalenes (TrCNs), dichloronaphthalenes (DiCNs), and monochloronaphthalenes (MoCNs). rsc.orgrsc.org Studies have identified the major hydrodechlorination pathway as: this compound (CN-27) → 1,2,4-Trichloronaphthalene (CN-14) → 1,4-Dichloronaphthalene (CN-4) → 2-Monochloronaphthalene (CN-2). rsc.org The initial dechlorination step preferentially occurs at the β-position (C2 or C3) rather than the α-position (C1 or C4) of the naphthalene ring. rsc.org

| Reaction Step | Reactant | Major Product | Other Identified Products |

|---|---|---|---|

| Step 1 | This compound (CN-27) | 1,2,4-Trichloronaphthalene (CN-14) | 1,2,3-Trichloronaphthalene (CN-13) |

| Step 2 | 1,2,4-Trichloronaphthalene (CN-14) | 1,4-Dichloronaphthalene (CN-4) | 1,2-DiCN, 1,3-DiCN, 2,3-DiCN |

| Step 3 | 1,4-Dichloronaphthalene (CN-4) | 2-Monochloronaphthalene (CN-2) | 1-Monochloronaphthalene (CN-1) |

Certain anaerobic microorganisms are capable of using chlorinated compounds as electron acceptors in a process known as reductive dechlorination. The bacterium Dehalococcoides ethenogenes strain 195 has been shown to reductively dechlorinate this compound. nih.gov In laboratory studies, this microorganism transformed this compound primarily into an unidentified dichloronaphthalene congener. nih.gov This indicates that biotic processes can contribute to the natural attenuation of this compound in anoxic environments like sediments. Dehalococcoides species are known for their ability to dechlorinate a wide range of chlorinated pollutants, and harnessing these microorganisms presents a potential biotechnological approach for the remediation of contaminated sites. nih.gov

Photodegradation is another significant pathway for the breakdown of this compound in the environment. All chlorinated naphthalenes absorb light within environmentally relevant wavelengths, which can initiate direct photolysis reactions in air, water, or on soil surfaces. inchem.org

In the atmosphere, vapor-phase this compound is subject to degradation by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is approximately 35 days. nih.gov Studies on other chlorinated naphthalenes have shown that photodegradation can involve processes like dechlorination, hydroxylation, and the opening of the aromatic ring. nih.gov

Oxidative Degradation Pathways (e.g., Mars-van Krevelen Mechanism)

In addition to photodegradation, this compound can be degraded through oxidative pathways, particularly in the context of heterogeneous catalysis. One relevant pathway for the oxidation of organic compounds over metal oxide catalysts is the Mars-van Krevelen mechanism. fiveable.meresearchgate.net This mechanism involves the catalyst's own lattice oxygen in the oxidation of the substrate. fiveable.meresearchgate.net

The process occurs in two main steps:

Substrate Oxidation: The organic molecule (in this case, this compound) adsorbs onto the surface of the metal oxide catalyst. It then reacts with oxygen atoms from the catalyst's lattice, leading to its oxidation and the formation of products like CO₂, H₂O, and HCl. This step leaves an oxygen vacancy on the catalyst surface, reducing the catalyst. digitellinc.com

Catalyst Re-oxidation: The reduced catalyst is then re-oxidized by gas-phase oxygen, which fills the oxygen vacancy and restores the catalyst to its original state, allowing it to participate in another catalytic cycle. digitellinc.com

This mechanism is crucial in industrial processes for the catalytic combustion of chlorinated aromatic compounds and highlights a potential pathway for the engineered remediation of sites contaminated with this compound. researchgate.net

Microbial Biodegradation Potential (General for PCNs)

Microbial degradation is a key process in the natural attenuation of many persistent organic pollutants. While specific data on the microbial biodegradation of this compound is limited, the potential can be inferred from studies on naphthalene and other PCNs. researchgate.net

Aerobic biodegradation of naphthalene is well-documented and typically proceeds in two stages: an "upper pathway" and a "lower pathway". researchgate.netepa.gov

Upper Pathway : This stage is initiated by a naphthalene dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form cis-naphthalene dihydrodiol. This is then converted to 1,2-dihydroxynaphthalene. epa.gov

Lower Pathway : The 1,2-dihydroxynaphthalene undergoes ring cleavage, and through a series of enzymatic reactions, is ultimately converted to intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can be used by the microorganism for energy and growth. researchgate.net

For chlorinated naphthalenes, the presence of chlorine atoms can hinder this process. However, some microorganisms have been shown to degrade polychlorinated biphenyls (PCBs), which are structurally similar, through both aerobic and anaerobic pathways. regulations.gov Under aerobic conditions, bacteria can cometabolize some PCN congeners. Under anaerobic conditions, reductive dechlorination, where bacteria replace chlorine atoms with hydrogen, is a potential first step, making the molecule more susceptible to subsequent aerobic degradation. regulations.gov

Bioaccumulation and Biomagnification Potential

As a persistent and lipophilic (fat-soluble) compound, this compound has a significant potential to bioaccumulate in living organisms and biomagnify through food webs. diva-portal.org

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, to a level higher than that in the surrounding environment (e.g., water). diva-portal.org This occurs when the rate of uptake exceeds the rate of elimination (through metabolism or excretion).

Biomagnification is the process where the concentration of a chemical increases in organisms at successively higher levels in a food chain. diva-portal.org Predators consume prey containing the chemical, leading to a higher concentration in their own bodies. diva-portal.org

Studies on various PCN congeners in aquatic food webs have demonstrated their potential for trophic magnification. Trophic Magnification Factors (TMFs), which measure the average increase in concentration per trophic level, have been calculated for several PCN homolog groups. A TMF value greater than 1 indicates that the chemical biomagnifies in the food web.

Research in the Bohai coastal area of China found TMFs for di-, tri-, penta-, and hexachloronaphthalenes to be 5.8, 6.4, 9.9, and 9.9, respectively, indicating significant biomagnification in fish. researchgate.net Another study in the Baltic Sea also observed biomagnification of certain PCN congeners in a benthic food chain, although concentrations decreased from lower to higher trophic levels in that specific ecosystem. diva-portal.org Biomagnification factors (BMFs) for specific PCNs have been observed to be highest for congeners with 2,3,6,7-substitution patterns and those without adjacent unsubstituted carbon atoms. diva-portal.org

Table 3: Trophic Magnification Factors (TMFs) of PCN Homologs in Marine Fish

| PCN Homolog Group | Trophic Magnification Factor (TMF) | Indication |

|---|---|---|

| Dichloronaphthalenes (Di-CNs) | 5.8 | Biomagnification |

| Trichloronaphthalenes (Tri-CNs) | 6.4 | Biomagnification |

| Pentachloronaphthalenes (Penta-CNs) | 9.9 | Biomagnification |

| Hexachloronaphthalenes (Hexa-CNs) | 9.9 | Biomagnification |

Source: Data from a study in the Bohai coastal area, China. researchgate.net

The high potential for bioaccumulation and biomagnification means that even low environmental concentrations of this compound can lead to significant levels in organisms at the top of the food chain, including fish, marine mammals, and birds. diva-portal.org

Factors Influencing Bioaccumulation (e.g., Degree of Chlorination)

Bioaccumulation, the net result of a substance's uptake, distribution, and elimination in an organism, is a critical aspect of the environmental fate of this compound. ecetoc.org For chlorinated naphthalenes, the primary factor influencing their potential to bioaccumulate is the degree of chlorination. who.int

Generally, as the number of chlorine atoms on the naphthalene molecule increases, so does the compound's lipophilicity (its tendency to dissolve in fats and oils). epa.gov This increased lipophilicity leads to greater storage in the fatty tissues of organisms and a higher bioaccumulation potential. ecetoc.orgepa.gov Studies have shown that the amount of bioaccumulation observed for chlorinated naphthalenes rises with the degree of chlorination. who.int However, this trend does not continue indefinitely. The most highly chlorinated congeners, such as octachloronaphthalene (B52695), exhibit limited absorption by organisms, which in turn restricts their ability to bioaccumulate significantly. who.int

Tetrachloronaphthalenes are well absorbed by the gastrointestinal tract, with studies in rats showing over 45% absorption, facilitating their entry into biological systems. nih.gov After chronic oral administration, this compound has been observed to accumulate in adipose tissue. nih.gov The bioconcentration factor (BCF), a measure of a chemical's concentration in an aquatic organism compared to the water, illustrates the influence of chlorination.

| Chlorinated Naphthalene | Species | Bioconcentration Factor (BCF) |

|---|---|---|

| Monochloronaphthalene | Cyprinus carpio (Carp) | 191 |

| 2-Chloronaphthalene | Poecilia reticulata (Guppy) | 4,266 |

| 1,4-Dichloronaphthalene | Poecilia reticulata (Guppy) | 2,291 |

This table demonstrates the trend of bioconcentration factors for different chlorinated naphthalenes in fish. Data sourced from the World Health Organization. who.int

Trophic Transfer in Aquatic and Terrestrial Food Webs

Trophic transfer is the process by which contaminants are passed from one level of a food web to the next through consumption. For hydrophobic, persistent compounds like this compound, dietary uptake is a crucial pathway for accumulation in organisms at higher trophic levels. sfu.ca

Once in an ecosystem, these compounds partition into the lipid-rich tissues of organisms such as plankton and invertebrates. sfu.ca When these primary consumers are eaten by predators, the contaminant is transferred and can accumulate in the predator's tissues. This process can lead to biomagnification, where the concentration of the substance increases with each step up the food web. koreascience.kr The significant absorption of tetrachloronaphthalenes in the gastrointestinal tract (over 45%) contributes to the efficiency of this transfer. nih.gov Trophic interactions play a crucial role in the distribution of high-KOW (octanol-water partition coefficient) chemicals, a category that includes this compound. sfu.ca

Long-Range Environmental Transport

Persistent and semi-volatile chemicals are subject to long-range environmental transport (LRT), allowing them to contaminate pristine environments far from their original sources. pusan.ac.kreurochlor.org This phenomenon is a key concern for persistent organic pollutants (POPs).

Atmospheric Transport and Deposition

The atmosphere is a primary medium for the long-range transport of chlorinated naphthalenes. eurochlor.org Due to their semi-volatile nature, these compounds can volatilize from soil and water surfaces into the air. iupac.org Once airborne, they can be carried by wind currents over hundreds or even thousands of kilometers. eurochlor.org

During atmospheric transport, these chemicals can exist in both the gaseous phase and adsorbed to particulate matter. pusan.ac.kr Their eventual removal from the atmosphere occurs through wet and dry deposition. iupac.org Wet deposition involves being washed out by rain, snow, or fog, while dry deposition is the settling of particulate matter to which the chemical is adsorbed. iupac.org This process of atmospheric transport and deposition allows for the global distribution of such persistent compounds. iupac.org

Oceanic and Water Body Dispersal

Following atmospheric deposition or direct release into aquatic environments, this compound can be further dispersed by water currents. who.inteurochlor.org In large lakes and oceans, currents can transport contaminants over vast distances. Due to its low water solubility and hydrophobic nature, this compound will not remain dissolved in the water column for long. Instead, it preferentially partitions to suspended organic particles and will ultimately be deposited in the sediment. who.int Sediment levels of chlorinated naphthalenes have been recorded at concentrations of 0.2 µg/kg at unpolluted sites and up to 250 µg/kg at polluted sites. who.int

Environmental Mobility and Partitioning

The mobility and partitioning of this compound in the environment are governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. These characteristics dictate how it distributes among air, water, soil, and biota.

Distribution and Sorption to Organic Matter in Soil and Sediment

In terrestrial and aquatic systems, this compound exhibits a strong tendency to bind to soil and sediment particles, which significantly limits its mobility. nih.gov The key factor controlling this process is the organic carbon content of the soil or sediment. kwrwater.nl

The affinity of a chemical to sorb to organic matter is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding and low mobility. Using structure estimation methods, the Koc for tetrachloronaphthalene is estimated to be 13,700. nih.gov According to standard classification schemes, this value suggests that this compound is expected to be immobile in soil. nih.gov

Research on similar hydrophobic compounds shows that sorption to soil organic matter (SOM) is a complex process influenced by the composition of the SOM itself, with both aromatic and aliphatic components playing important roles. nih.govresearchgate.net The strong binding to soil and sediment acts as a long-term reservoir for the compound in the environment, from which it can be slowly released or enter benthic food webs.

| Property | Value | Implication |

|---|---|---|

| Log KOW (Octanol-Water Partition Coefficient) | 5.73 (Estimated) | High potential for bioaccumulation |

| Koc (Organic Carbon-Water Partition Coefficient) | 13,700 (Estimated) | Immobile in soil and sediment nih.gov |

| Water Solubility | 0.048 mg/L (Estimated) | Low mobility in water; partitions to solids |

This table summarizes key partitioning properties of tetrachloronaphthalene and their environmental significance.

Inter-compartmental Partitioning (e.g., Octanol-Air Partitioning Coefficient (K_OA), Octanol-Water Partitioning Coefficient (K_OW))

The environmental distribution of this compound is governed by its physicochemical properties, which dictate how it partitions between different environmental compartments such as water, air, soil, and biota. The octanol-air partitioning coefficient (K_OA) and the octanol-water partitioning coefficient (K_OW) are crucial parameters used in environmental fate models to predict this behavior. These coefficients provide insight into the compound's tendency to associate with organic matter and its potential for bioaccumulation and long-range transport.

Octanol-Water Partitioning Coefficient (K_OW)

The octanol-water partitioning coefficient (K_OW) is a measure of a chemical's hydrophobicity, or its tendency to partition from the aqueous phase into an organic phase, with n-octanol serving as a surrogate for the lipid tissues of organisms. A high K_OW value indicates a greater affinity for organic matter and a higher potential for bioaccumulation. For this compound, the logarithm of this coefficient (log K_OW) has been determined through various methods, indicating a strong hydrophobic nature.

Detailed Research Findings: The log K_OW for this compound is reported to be in the range of 5.7 to 5.95. nih.govstenutz.eu One source indicates a computed log K_OW of 5.7, while another provides a value of 5.76. nih.govstenutz.eu An experimental study reporting the average for six tetrachloronaphthalene isomers found a log K_OW of 5.86. nih.gov This high log K_OW value suggests that this compound will strongly adsorb to organic matter in soil and sediment, reducing its mobility in water. It also indicates a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. collectionscanada.gc.ca

Octanol-Air Partitioning Coefficient (K_OA)

The octanol-air partitioning coefficient (K_OA) describes the equilibrium between a chemical's concentration in octanol (B41247) and its concentration in the air. It is a key parameter for understanding the partitioning of semi-volatile organic compounds between the atmosphere and various environmental surfaces like soil, vegetation, and aerosols. oup.comresearchgate.net A high K_OA value suggests a compound is likely to be found associated with particulate matter in the atmosphere and to be deposited onto terrestrial and aquatic surfaces.

Detailed Research Findings: While a specific experimental K_OA value for the this compound isomer is not readily available in the cited literature, research on the broader class of polychlorinated naphthalenes (PCNs) provides significant insight. Studies have shown that K_OA values for PCNs are highly dependent on the degree of chlorination, with values increasing by several orders of magnitude as the number of chlorine atoms increases from two to six. epa.gov For instance, measurements for 24 different PCN congeners have been reported over a temperature range of 0 to 50°C. epa.gov K_OA-based models are instrumental in explaining the partitioning behavior of PCNs to atmospheric particulate matter. oup.com Given that this compound is a tetrachlorinated compound, it is expected to have a relatively high K_OA value, favoring its association with organic phases over the gaseous phase in the environment.

Partitioning Coefficient Data for this compound

The following table summarizes the available partitioning coefficient data for this compound.

| Partition Coefficient | Log Value | Type | Source |

| K_OW (Octanol-Water) | 5.7 | Computed | nih.gov |

| 5.76 | - | stenutz.eu | |

| 5.86 | Experimental (Average for 6 isomers) | nih.gov | |

| 5.95 | Experimental | nih.gov | |

| K_OA (Octanol-Air) | Not available for specific isomer. Values for PCNs increase significantly with chlorination. | - | epa.gov |

Analytical Methodologies for 1,2,3,4 Tetrachloronaphthalene

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to concentrate the analyte and remove interfering substances. The choice of technique depends on the sample matrix and the concentration of the target compound.

Liquid-liquid extraction (LLE) is a widely employed technique for isolating polychlorinated naphthalenes (PCNs), including 1,2,3,4-tetrachloronaphthalene, from aqueous samples. tandfonline.com This method partitions compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org Due to the lipophilic nature of PCNs, they are readily extracted from water into non-polar organic solvents. tandfonline.comtandfonline.com

Toluene (B28343) is one of the organic solvents used for the extraction of PCNs from environmental samples. acs.org The general procedure involves mixing the aqueous sample with toluene, followed by vigorous shaking to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic solvent. publications.gc.cayoutube.com After allowing the phases to separate, the toluene layer, now containing the this compound, is collected for further processing. wikipedia.org Other solvents such as dichloromethane and hexane are also commonly used for the extraction of PCNs. tandfonline.comtandfonline.com

Table 1: Solvents Used in Liquid-Liquid Extraction of Polychlorinated Naphthalenes

| Solvent | Application Notes |

|---|---|

| Toluene | Effective for extracting PCNs from air and other environmental samples. acs.org |

| Dichloromethane | Commonly used for extracting PCNs from water and biota samples. tandfonline.com |

| Hexane | Frequently used in combination with other solvents for PCN extraction. tandfonline.comtandfonline.com |

| Diethyl Ether | Another organic solvent suitable for PCN extraction. tandfonline.comresearchgate.net |

| Pentane | Used as an extraction solvent for PCNs. researchgate.net |

Following initial extraction, contaminant enrichment is often necessary, especially when dealing with trace levels of this compound. Activated carbon column chromatography is a valuable technique for this purpose. tandfonline.com Activated carbon possesses a high surface area and porosity, which allows for the effective adsorption of organic compounds like PCNs. calgoncarbon.comnih.gov

In this procedure, the sample extract is passed through a column packed with activated carbon. The planar structure of PCNs facilitates their strong adsorption onto the carbon material, while other, less planar interfering compounds may pass through. researchgate.net This selective adsorption results in a significant enrichment of the target analyte on the column. The adsorbed PCNs can then be eluted using a suitable solvent, resulting in a more concentrated and cleaner sample for subsequent analysis. tandfonline.com

Table 2: Characteristics of Activated Carbon for Contaminant Enrichment

| Property | Description | Relevance to PCN Enrichment |

|---|---|---|

| High Surface Area | Provides numerous sites for adsorption. | Allows for efficient trapping of trace amounts of PCNs. calgoncarbon.com |

| Porous Structure | Creates a large internal surface for adsorption. | Enhances the capacity of the material to retain PCN molecules. calgoncarbon.com |

| Non-specific Adsorption | Adsorbs a wide range of organic molecules. | Effective for concentrating various PCN congeners. calgoncarbon.com |

| Planar Adsorption | Planar molecules like PCNs adsorb strongly. | Provides selectivity for PCNs over non-planar interfering compounds. researchgate.net |

After extraction and enrichment, a clean-up step is crucial to remove any remaining co-extracted impurities that could interfere with the final analysis. tandfonline.comresearchgate.net Silica-packed columns are widely used for this purpose. nih.govepa.govitrcweb.org Silica (B1680970) gel is a polar adsorbent that separates compounds based on their polarity. epa.govitrcweb.org

The sample extract is loaded onto the silica gel column. Non-polar compounds like this compound are eluted with a non-polar solvent (e.g., hexane), while more polar interfering substances are retained on the column. epa.govgov.bc.ca The effectiveness of the cleanup can be optimized by adjusting the activity of the silica gel (by controlling its water content) and the polarity of the eluting solvent. epa.gov Multilayer silica gel columns, sometimes impregnated with sulfuric acid or silver nitrate, can be employed for more complex samples to remove a wider range of interferences. semanticscholar.org

Table 3: Common Adsorbents for Clean-up Procedures

| Adsorbent | Principle of Separation | Target Analytes |

|---|---|---|

| Silica Gel | Adsorption chromatography based on polarity. epa.govitrcweb.org | Polychlorinated Naphthalenes, PCBs, Organochlorine Pesticides. epa.gov |

| Florisil® | Adsorption chromatography. | Phthalate esters, Chlorinated hydrocarbons. epa.gov |

| Alumina | Adsorption chromatography. tandfonline.com | Polychlorinated Naphthalenes. tandfonline.com |

Chromatographic Separation Methods

Chromatography is the cornerstone of the instrumental analysis of this compound, allowing for the separation of individual congeners from complex mixtures before detection.

Gas chromatography (GC) is the most common technique for the separation of PCNs. tandfonline.com In GC, a gaseous mobile phase carries the volatilized sample through a column containing a stationary phase. chemcoplus.co.jp The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. chemcoplus.co.jp For PCN analysis, a capillary column is typically used, which offers high resolution. chemcoplus.co.jp

The selection of the stationary phase is critical for achieving good separation of the various PCN congeners. Non-polar or semi-polar stationary phases are often employed. asianpubs.org The separated compounds are then detected by a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD). tandfonline.com

For the complex mixtures of PCN congeners often found in environmental samples, high-resolution capillary gas chromatography (HRGC) is the preferred method. tandfonline.comtandfonline.com HRGC utilizes long, narrow-bore capillary columns that provide a very high number of theoretical plates, leading to excellent separation efficiency. chromassist.com This high resolving power is essential to separate the numerous PCN isomers, which often have very similar boiling points and chemical properties. researchgate.net The use of HRGC coupled with a high-resolution mass spectrometer (HRMS) is considered the gold standard for the accurate and sensitive determination of PCNs, as it minimizes interferences from other co-eluting compounds like polychlorinated biphenyls (PCBs). tandfonline.comtandfonline.com

Table 4: Comparison of GC and HRGC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Resolution Capillary Gas Chromatography (HRGC) |

|---|---|---|

| Column Type | Packed or Capillary | High-resolution capillary. chromassist.com |

| Resolution | Good | Excellent, capable of separating complex isomer mixtures. tandfonline.comresearchgate.net |

| Sensitivity | Dependent on detector | High, especially when coupled with HRMS. tandfonline.com |

| Application | Routine analysis | Analysis of complex environmental samples with multiple congeners. tandfonline.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)